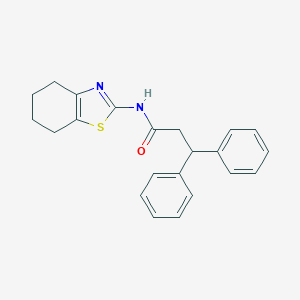![molecular formula C15H15N3S2 B216294 4-(2,4-DIMETHYLPHENYL)-5-[(THIOPHEN-2-YL)METHYL]-4H-1,2,4-TRIAZOLE-3-THIOL](/img/structure/B216294.png)
4-(2,4-DIMETHYLPHENYL)-5-[(THIOPHEN-2-YL)METHYL]-4H-1,2,4-TRIAZOLE-3-THIOL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-DIMETHYLPHENYL)-5-[(THIOPHEN-2-YL)METHYL]-4H-1,2,4-TRIAZOLE-3-THIOL is a heterocyclic compound that features a triazole ring, a thiol group, and aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-DIMETHYLPHENYL)-5-[(THIOPHEN-2-YL)METHYL]-4H-1,2,4-TRIAZOLE-3-THIOL typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dimethylphenylhydrazine with thien-2-ylmethyl ketone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or acetonitrile. The resulting intermediate is then treated with thiourea to form the desired triazole-thiol compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-DIMETHYLPHENYL)-5-[(THIOPHEN-2-YL)METHYL]-4H-1,2,4-TRIAZOLE-3-THIOL undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield corresponding dihydro derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic media.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Halogenated derivatives, substituted aromatic compounds.
Scientific Research Applications
4-(2,4-DIMETHYLPHENYL)-5-[(THIOPHEN-2-YL)METHYL]-4H-1,2,4-TRIAZOLE-3-THIOL has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-(2,4-DIMETHYLPHENYL)-5-[(THIOPHEN-2-YL)METHYL]-4H-1,2,4-TRIAZOLE-3-THIOL involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The triazole ring may interact with nucleic acids or other biomolecules, affecting cellular processes. The aromatic substituents contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(2,4-dimethylphenyl)-3-(ethoxycarbonyl)thien-2-yl: Another triazole-thiol derivative with similar structural features.
2,4-dimethylphenylhydrazine derivatives: Compounds with similar aromatic substituents and potential biological activities.
Uniqueness
4-(2,4-DIMETHYLPHENYL)-5-[(THIOPHEN-2-YL)METHYL]-4H-1,2,4-TRIAZOLE-3-THIOL is unique due to its specific combination of a triazole ring, thiol group, and aromatic substituents. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H15N3S2 |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
4-(2,4-dimethylphenyl)-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H15N3S2/c1-10-5-6-13(11(2)8-10)18-14(16-17-15(18)19)9-12-4-3-7-20-12/h3-8H,9H2,1-2H3,(H,17,19) |
InChI Key |
AFRSFEXFOGGVHN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)N2C(=NNC2=S)CC3=CC=CS3)C |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=NNC2=S)CC3=CC=CS3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(2-methoxyphenyl)acetamide](/img/structure/B216212.png)
![3,4-diethoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide](/img/structure/B216213.png)
![2,6-dichloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide](/img/structure/B216216.png)
![2,6-dichloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B216217.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybenzamide](/img/structure/B216218.png)
![N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-9H-xanthene-9-carboxamide](/img/structure/B216219.png)
![N-[4-(dipropylsulfamoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B216221.png)
![N-[4-(dipropylsulfamoyl)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B216223.png)


![N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B216229.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B216230.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide](/img/structure/B216234.png)
